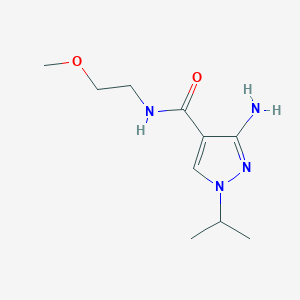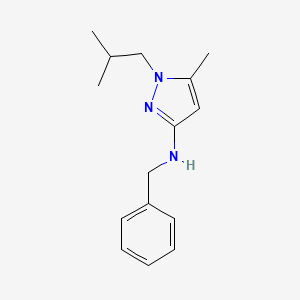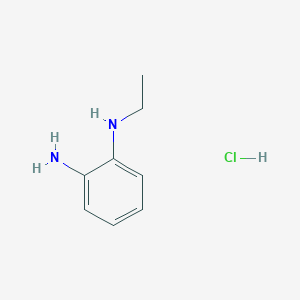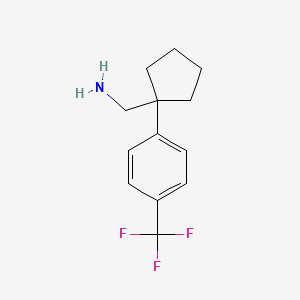
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、ピラゾールファミリーに属する合成有機化合物です。この化合物は、アミノ基、メトキシエチル基、およびピラゾール環に結合したカルボキサミド基を含むユニークな構造によって特徴付けられます。
2. 製法
合成ルートと反応条件
3-アミノ-N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: 最初のステップは、適切な前駆体の環化によってピラゾール環を形成することです。これは、ヒドラジンとβ-ジケトンを酸性または塩基性条件下で反応させることで達成できます。
アミノ基の導入: アミノ基は、適切なアミンがハロゲン化ピラゾール誘導体と反応する求核置換反応によって導入できます。
メトキシエチル基の付加: メトキシエチル基は、塩基の存在下でメトキシエチルクロリドなどの試薬を使用して、アルキル化反応によって導入できます。
カルボキサミド基の形成: カルボキサミド基は、適切なカルボン酸誘導体(酸塩化物やエステルなど)を、適切な条件下でピラゾール誘導体と反応させることで形成できます。
工業的製造方法
3-アミノ-N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドの工業的製造には、ラボでの合成方法をスケールアップすることが含まれます。これには通常、高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。連続フローリアクターや自動合成プラットフォームを使用して、効率と再現性を向上させることができます。
3. 化学反応解析
反応の種類
3-アミノ-N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: アミノ基は、ニトロまたはニトロソ誘導体を形成するために酸化できます。
還元: カルボキサミド基は、アミンまたはアルコールを形成するために還元できます。
置換: メトキシエチル基は、求核置換反応によって他のアルキルまたはアリール基に置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を、酸性または塩基性条件下で使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化アルキルやハロゲン化アリールなどの求核剤を、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で使用できます。
生成される主な生成物
酸化: ニトロまたはニトロソ誘導体。
還元: アミンまたはアルコール。
置換: アルキル化またはアリール化されたピラゾール誘導体。
4. 科学研究への応用
3-アミノ-N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、科学研究においていくつかの応用があります。
医薬品化学: 特定の酵素や受容体を標的にする医薬品設計におけるファーマコフォアとしての可能性が調査されています。
医薬品: 抗炎症作用、鎮痛作用、抗がん作用など、潜在的な治療効果が検討されています。
材料科学: ユニークな電気的または光学的特性を持つ新規材料の開発における潜在的な用途について研究されています。
生物学研究: シグナル伝達や遺伝子発現などのさまざまな生物学的プロセスや経路を研究するためのツールとして使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions, using reagents such as methoxyethyl chloride in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or arylated pyrazole derivatives.
科学的研究の応用
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Material Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including signal transduction and gene expression.
作用機序
3-アミノ-N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、阻害剤または活性化剤として作用し、これらの標的の活性を調節し、下流のシグナル伝達経路に影響を与える可能性があります。正確なメカニズムは、研究されている特定の用途と標的に依存します。
6. 類似の化合物との比較
類似の化合物
3-アミノ-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミド: メトキシエチル基がありません。
N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミド: アミノ基がありません。
3-アミノ-N-(2-メトキシエチル)-1H-ピラゾール-4-カルボキサミド: プロパン-2-イル基がありません。
独自性
3-アミノ-N-(2-メトキシエチル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、ピラゾール環に3つの官能基(アミノ、メトキシエチル、およびカルボキサミド)すべてが存在するという点で独自です。これらの官能基の組み合わせは、異なる化学的および生物学的特性を付与し、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
3-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group.
N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
3-amino-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Lacks the propan-2-yl group.
Uniqueness
3-amino-N-(2-methoxyethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of all three functional groups (amino, methoxyethyl, and carboxamide) attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
3-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-6-8(9(11)13-14)10(15)12-4-5-16-3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChIキー |
YCEJVTWNXAWPTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733510.png)
![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733528.png)
![2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733544.png)

![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
![1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)


